6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the triazolo[4,3-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Material Sciences: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Uniqueness
6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-4-9-10-7(6)11/h2-4H,1H3 |
InChI Key |
BRAPQLHVJFCEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.